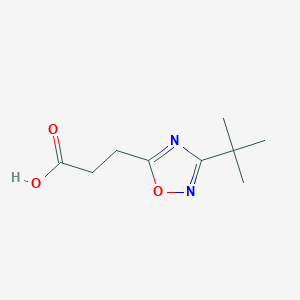

3-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)propanoic acid

描述

属性

IUPAC Name |

3-(3-tert-butyl-1,2,4-oxadiazol-5-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O3/c1-9(2,3)8-10-6(14-11-8)4-5-7(12)13/h4-5H2,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKXWNDWYGSUDQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NOC(=N1)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001205667 | |

| Record name | 3-(1,1-Dimethylethyl)-1,2,4-oxadiazole-5-propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001205667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874815-89-1 | |

| Record name | 3-(1,1-Dimethylethyl)-1,2,4-oxadiazole-5-propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=874815-89-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(1,1-Dimethylethyl)-1,2,4-oxadiazole-5-propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001205667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(3-tert-butyl-1,2,4-oxadiazol-5-yl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Two-Step One-Pot Synthesis via Amidoxime Intermediate

A patented method analogous to the synthesis of tert-butyl-substituted oxadiazoles involves the following steps:

Step 1: Formation of Amidoxime Intermediate

Starting from a nitrile precursor bearing the tert-butyl group, reaction with hydroxylamine hydrochloride in the presence of a base (e.g., sodium hydroxide) in an alcoholic solvent (methanol) under cooling conditions yields the amidoxime intermediate.

Step 2: Cyclization with Carboxylic Acid Derivative

The amidoxime intermediate is then reacted directly with a carboxylic acid derivative (e.g., a propanoic acid derivative) in a one-pot manner, often in toluene under reflux with catalytic acid (e.g., p-toluenesulfonic acid) to induce cyclodehydration and ring closure forming the oxadiazole ring.

-

The reaction mixture is cooled, solvent removed, and the product purified by recrystallization from ethyl acetate or similar solvents.

Yields reported for similar compounds using this method are typically high, around 80-85%, with simplified aftertreatment and cost-effective operation.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Amidoxime formation | Nitrile + hydroxylamine hydrochloride + NaOH in methanol | 0°C (ice bath) to RT | Overnight | ~85 | Cooling prevents side reactions |

| Cyclization | Amidoxime + propanoic acid derivative + p-TsOH in toluene | Reflux (~110°C) | 24-48 hours | ~80 | One-pot reaction, acid catalysis required |

This approach minimizes intermediate purification steps, improving overall efficiency and yield.

Alternative Synthetic Routes and Research Findings

One-Pot Oxadiazole Synthesis-Functionalization Protocol

Recent research has developed a streamlined one-pot, two-stage synthesis of oxadiazoles involving:

- Reaction of carboxylic acids with nitrile imidoyl intermediates

- Subsequent functionalization with amines or aryl halides catalyzed by copper complexes

Though this method primarily addresses 1,3,4-oxadiazoles, the principles of one-pot synthesis and functionalization may be adaptable to 1,2,4-oxadiazoles with tert-butyl substitution, offering potential for diversification and improved synthetic efficiency.

Analytical Data and Characterization

Typical characterization of this compound includes:

- NMR Spectroscopy : Signals corresponding to the tert-butyl group (singlet near 1.3 ppm), oxadiazole ring protons, and propanoic acid methylene groups.

- Mass Spectrometry : Molecular ion peak consistent with molecular weight.

- Melting Point and Crystallinity : Recrystallized products show sharp melting points indicative of purity.

Summary Table of Preparation Methods

| Method | Key Steps | Advantages | Disadvantages | Yield (%) |

|---|---|---|---|---|

| Two-step one-pot amidoxime route | Formation of amidoxime, cyclization | High yield, simple aftertreatment | Requires careful temperature control | 80-85 |

| One-pot synthesis-functionalization | Direct reaction with nitrile and acid derivatives plus catalysis | Streamlined, versatile for substitutions | Mainly for 1,3,4-oxadiazoles, needs adaptation | Variable |

化学反应分析

3-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of reduced derivatives.

Substitution: The oxadiazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the ring.

Common reagents and conditions used in these reactions include PTSA, ZnCl2, DMF, LiAlH4, and various oxidizing agents . The major products formed from these reactions depend on the specific reagents and conditions used.

科学研究应用

Overview

- Molecular Formula : C₉H₁₄N₂O₃

- Molecular Weight : 198.22 g/mol

- IUPAC Name : 3-(3-tert-butyl-1,2,4-oxadiazol-5-yl)propanoic acid

Chemistry

In the field of chemistry, this compound serves as a building block for synthesizing more complex molecules. It is particularly useful in the development of new heterocyclic compounds due to its reactive oxadiazole ring. The compound can undergo various chemical reactions:

- Oxidation : Can be oxidized using strong oxidizing agents.

- Reduction : Reacts with lithium aluminum hydride (LiAlH₄) for reduction.

- Substitution : The oxadiazole ring can participate in nucleophilic substitution reactions.

Anticancer Activity

Preliminary investigations suggest that this compound may have anticancer properties. Similar compounds have shown efficacy against cancer cell lines by inducing apoptosis and inhibiting cell proliferation through mechanisms such as cell cycle arrest.

Anti-inflammatory Effects

Oxadiazole derivatives are also noted for their anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and enzymes like cyclooxygenases (COXs), which play a crucial role in inflammatory responses.

Medicinal Chemistry

Ongoing research is exploring the therapeutic potential of this compound in treating various diseases. Its bioisosteric properties allow it to mimic other functional groups in biological systems, enhancing its potential therapeutic effects.

Case Study 1: Antimicrobial Properties

A study investigating the antimicrobial activity of oxadiazole derivatives found that compounds similar to this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The study highlighted the importance of the oxadiazole ring in enhancing biological activity.

Case Study 2: Anticancer Mechanisms

Research published in a peer-reviewed journal examined the anticancer effects of various oxadiazole derivatives. It concluded that compounds with structural similarities to this compound could induce apoptosis in cancer cells through mitochondrial pathways.

作用机制

The mechanism of action of 3-(3-tert-butyl-1,2,4-oxadiazol-5-yl)propanoic acid is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The oxadiazole ring is known for its bioisosteric properties, which allow it to mimic other functional groups in biological systems . This can lead to the modulation of various biochemical pathways, potentially resulting in therapeutic effects.

相似化合物的比较

Comparative Analysis with Structural Analogs

Structural and Functional Variations

The 1,2,4-oxadiazole scaffold is highly versatile, with substitutions at the 3-position significantly altering physicochemical and biological properties. Below is a comparative analysis of 3-(3-tert-butyl-1,2,4-oxadiazol-5-yl)propanoic acid and its analogs:

Table 1: Key Comparisons of 1,2,4-Oxadiazole Propanoic Acid Derivatives

Physicochemical Properties

- Hydrophobicity : The tert-butyl group increases logP compared to polar substituents (e.g., pyridinyl or carboxylic acid derivatives), enhancing lipid solubility .

生物活性

3-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)propanoic acid is a compound characterized by its unique structure, which includes a propanoic acid moiety linked to a 1,2,4-oxadiazole ring. The molecular formula is C9H14N2O3 with a molecular weight of 198.22 g/mol. This compound has garnered interest due to its potential biological activities, particularly in antimicrobial and anticancer applications.

Chemical Structure and Properties

The structural uniqueness of this compound arises from the tert-butyl substitution on the oxadiazole ring. This configuration may influence its solubility and biological activity compared to other oxadiazole derivatives.

| Property | Value |

|---|---|

| Molecular Formula | C9H14N2O3 |

| Molecular Weight | 198.22 g/mol |

| IUPAC Name | This compound |

Anti-inflammatory Effects

Research indicates that oxadiazole derivatives can exhibit anti-inflammatory properties. These compounds may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenases (COXs), which are crucial in the inflammatory response.

Anticancer Activity

The potential of this compound as an anticancer agent is under investigation. Similar compounds have demonstrated efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation through mechanisms such as cell cycle arrest.

The exact mechanism of action for this compound is not fully elucidated. However, it is believed to interact with specific molecular targets involved in disease pathways. The oxadiazole ring's bioisosteric properties allow it to mimic other functional groups in biological systems, enhancing its potential therapeutic effects.

Study on Oxadiazole Derivatives

A study conducted on various oxadiazole derivatives highlighted their ability to inhibit specific cancer cell lines and microbial growth. For instance:

| Compound Name | Activity Type | IC50 (µM) |

|---|---|---|

| 4-(3-(tert-butyl)-1,2,4-oxadiazol-5-yl)aniline | Anticancer | 15 |

| 5-Aryl-1,3,4-Oxadiazol-2-Ylthioalkanoic Acids | Antimicrobial | 8 |

These findings suggest that structural modifications can significantly impact biological activity and efficacy.

Synthesis and Research Applications

The synthesis of this compound typically involves cyclization methods that yield high purity products suitable for biological testing. The compound serves as a building block in the synthesis of more complex molecules aimed at drug discovery.

常见问题

Q. What synthetic routes are commonly employed to prepare 3-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)propanoic acid?

The synthesis typically involves cyclization of a substituted amidoxime or nitrile oxide precursor. For example, microwave-assisted synthesis (used in triazole derivatives ) enhances reaction efficiency. Key steps include:

- Formation of the oxadiazole ring via cyclization under reflux with bases like sodium carbonate .

- Protection/deprotection of the tert-butyl group to mitigate steric hindrance during ring closure .

- Final hydrolysis of ester intermediates to yield the carboxylic acid moiety .

Q. Which spectroscopic techniques are essential for confirming the structure of this compound?

- ¹H and ¹³C NMR : Assigns proton environments and carbon types, critical for verifying the tert-butyl group (δ ~1.3 ppm for CH₃) and oxadiazole ring substitution .

- IR Spectroscopy : Identifies carboxylic acid (1700–1720 cm⁻¹) and oxadiazole (1550–1600 cm⁻¹) functional groups .

- Elemental Analysis : Validates molecular composition, with discrepancies resolved via recrystallization or column chromatography .

Q. How can solubility challenges posed by the tert-butyl group be addressed for biological assays?

- Use co-solvents like DMSO (≤5% v/v) to improve aqueous solubility.

- Derivatize into sodium salts via NaOH treatment, as demonstrated in triazole-carboxylic acid studies .

- Confirm dispersion stability using dynamic light scattering (DLS) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance oxadiazole ring formation?

- Catalyst Selection : Use sodium carbonate or triethylamine to deprotonate intermediates and accelerate cyclization .

- Temperature Control : Microwave irradiation (e.g., 100–120°C) reduces reaction time compared to traditional reflux .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve tert-butyl group solubility during cyclization .

Q. What strategies resolve contradictions in NMR data for the tert-butyl group?

- Variable Temperature NMR : Resolves signal splitting caused by restricted rotation of the bulky tert-butyl group.

- HSQC Correlation : Maps proton-carbon connectivity to confirm substitution patterns .

- X-ray Crystallography : Provides definitive structural assignment if crystalline samples are obtainable .

Q. How do steric effects from the tert-butyl group influence nucleophilic reactions?

- Kinetic Studies : Compare reaction rates with tert-butyl vs. smaller substituents (e.g., methyl) under identical conditions.

- DFT Calculations : Predict steric hindrance at the oxadiazole ring’s reactive sites .

- Competitive Binding Assays : Use thiol or amine nucleophiles to quantify accessibility .

Q. What methodologies identify degradation products under stability testing?

- Forced Degradation : Expose the compound to acidic (HCl), basic (NaOH), oxidative (H₂O₂), and thermal (40–60°C) conditions.

- LC-MS/MS Analysis : Detects hydrolyzed oxadiazole rings or decarboxylated products.

- TGA/DSC : Assesses thermal stability in the solid state .

Q. How can computational models predict biological activity?

- QSAR Models : Incorporate logP, polar surface area, and H-bond descriptors to correlate structure with activity .

- Molecular Docking : Prioritize targets with hydrophobic pockets (e.g., kinases) that accommodate the tert-butyl group .

- Free-Energy Perturbation (FEP) : Simulates substituent effects on binding affinity .

Q. What experimental controls distinguish electronic vs. steric effects in SAR studies?

- Isosteric Replacements : Synthesize analogs with trifluoromethyl (electronic mimic) or neopentyl (steric mimic) groups .

- ATP Competition Assays : Measure inhibition constants (Ki) to isolate steric impacts in enzyme binding .

- Hammett Plots : Correlate substituent σ values with activity trends .

Q. How are metal-chelating properties of the oxadiazole ring validated?

- Isothermal Titration Calorimetry (ITC) : Quantifies binding constants with transition metals (e.g., Cu²⁺) .

- UV-Vis Spectroscopy : Detects charge-transfer complexes post-metal addition.

- X-ray Absorption Spectroscopy (XAS) : Resolves coordination geometry .

Methodological Notes

- Synthetic Protocols : Prioritize microwave-assisted methods for time efficiency .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization (ethanol/water) .

- Safety : Follow waste disposal protocols for halogenated byproducts (e.g., brominated intermediates) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。